molecular formula C13H14ClNO B020254 5-Methoxy-2-phenylaniline hydrochloride CAS No. 107624-16-8

5-Methoxy-2-phenylaniline hydrochloride

Cat. No. B020254
M. Wt: 235.71 g/mol
InChI Key: BJOOGZLAYZGSRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Methoxy-2-phenylaniline often involves the reduction of Schiff bases or similar precursors. For example, molecular structures synthesized via Schiff bases reduction route include asymmetric units like C16H20N2O and C14H15NO2, demonstrating the complexity and variability in the synthesis processes of related compounds (Ajibade & Andrew, 2021).

Molecular Structure Analysis

X-ray diffraction studies reveal detailed insights into the molecular structure of related compounds. For instance, 2-Methoxy-5-phenylaniline, closely related to 5-Methoxy-2-phenylaniline hydrochloride, has been characterized by single-crystal X-ray diffraction, showing different conformations and establishing distinct intermolecular hydrogen bonds (Marques et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds exhibit a range of behaviors, including rearrangements and interactions with other molecules. For example, the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines has been studied, showcasing the reaction dynamics and the influence of substituents on the rearrangement process (Brown & Lee, 1970).

Physical Properties Analysis

The physical properties of compounds like 5-Methoxy-2-phenylaniline hydrochloride are crucial for their application in various fields. Solubility studies, for instance, provide essential information for formulating and applying these compounds in different solvents and conditions (Yinxia et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other substances, are fundamental to understanding and utilizing 5-Methoxy-2-phenylaniline hydrochloride effectively. Research into the synthesis and reactions of related pyrazoline derivatives, starting from materials like 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, sheds light on the chemical versatility and potential applications of these compounds (Abdulla et al., 2013).

Scientific Research Applications

“5-Methoxy-2-phenylaniline hydrochloride” is a chemical compound with the molecular formula C13H14ClNO . It’s often used in scientific research, but specific applications can vary widely depending on the field of study.

One potential application of this compound is in the synthesis of bioactive natural products and conducting polymers . This is particularly relevant in the field of organic chemistry. The compound can be used as a building block in the synthesis of more complex molecules, such as esters, nitriles, and halogens . These molecules can then be used in various industries, including plastics, adhesives, and coatings .

The methods of application or experimental procedures can vary depending on the specific synthesis process being used. Typically, these processes involve functionalizing and transforming functional groups around the aromatic ring .

As for the results or outcomes obtained, these can also vary widely. In general, the use of “5-Methoxy-2-phenylaniline hydrochloride” in the synthesis of bioactive natural products and conducting polymers can lead to the creation of compounds with specific properties that are useful in various industries .

  • Catalysis and Methylation

    • Application: This compound can be used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is part of a hydrogen autotransfer procedure that proceeds under mild conditions .
    • Method: The procedure involves the use of cyclometalated ruthenium complexes and methanol at 60 °C, with NaOH as a base .
    • Results: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
  • Synthesis of Reactive Polymers

    • Application: “5-Methoxy-2-phenylaniline hydrochloride” could potentially be used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
    • Method: The exact method would depend on the specific type of reactive polymer being synthesized .
    • Results: The synthesis of reactive polymers can lead to the creation of cross-linked, bead-structured resins containing chemically reactive functional groups .
  • Pharmaceutical Synthesis

    • Application: This compound could potentially be used in the synthesis of various pharmaceutical compounds . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
    • Method: The exact method would depend on the specific pharmaceutical compound being synthesized .
    • Results: The synthesis of new pharmaceutical compounds can lead to the creation of novel and safe tailored drugs .
  • Synthesis of Anti-depressant Molecules

    • Application: “5-Methoxy-2-phenylaniline hydrochloride” could potentially be used in the synthesis of anti-depressant molecules .
    • Method: The exact method would depend on the specific anti-depressant molecule being synthesized .
    • Results: The synthesis of anti-depressant molecules can lead to the creation of effective treatments for depression .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommended safety precautions.

properties

IUPAC Name

5-methoxy-2-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOGZLAYZGSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375132
Record name 5-methoxy-2-phenylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-phenylaniline hydrochloride

CAS RN

107624-16-8
Record name 5-methoxy-2-phenylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107624-16-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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